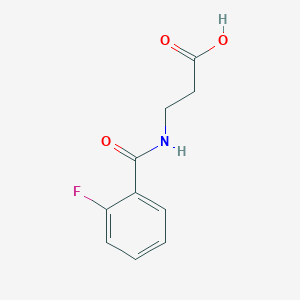

N-(2-Fluorobenzoyl)-beta-alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Fluorobenzoyl)-beta-alanine is an organic compound that belongs to the class of fluorinated benzamides. This compound is characterized by the presence of a fluorine atom attached to the benzoyl group, which is further linked to beta-alanine. Fluorinated compounds have garnered significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorobenzoyl)-beta-alanine typically involves the condensation reaction between 2-fluorobenzoyl chloride and beta-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorobenzoyl)-beta-alanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

N-(2-Fluorobenzoyl)-beta-alanine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzoyl)-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

- N-(2,4-Difluorophenyl)-2-fluorobenzamide

- N-(2,3-Difluorophenyl)-2-fluorobenzamide

- N-(2-Fluorobenzoyl)morpholine

Comparison: N-(2-Fluorobenzoyl)-beta-alanine is unique due to the presence of the beta-alanine moiety, which imparts distinct chemical and biological properties. Compared to other fluorinated benzamides, it exhibits different reactivity patterns and biological activities. For instance, the presence of beta-alanine may enhance its solubility and bioavailability, making it a more attractive candidate for pharmaceutical applications.

Biological Activity

N-(2-Fluorobenzoyl)-beta-alanine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structure and Synthesis

This compound is a fluorinated derivative of beta-alanine, which is an amino acid known for its role in protein synthesis and as a precursor to neurotransmitters. The incorporation of a fluorobenzoyl group enhances the compound's lipophilicity and may improve its interaction with biological macromolecules.

Synthesis Methodology:

The synthesis typically involves coupling beta-alanine with 2-fluorobenzoic acid using standard peptide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. This method has been shown to yield high purity products suitable for biological evaluation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Interaction: It may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including breast and lung cancer cells. For instance, derivatives containing the beta-alanine moiety have shown enhanced anti-proliferative effects compared to their non-fluorinated counterparts .

Table 1: Anticancer Activity Data

Study on Fluorinated Amino Acids

A study focused on the biological evaluation of fluorinated amino acids, including this compound, highlighted its role as a substrate for bile acid conjugation. This suggests that the compound may participate in metabolic processes that enhance its bioavailability and therapeutic efficacy .

In Vivo Studies

In vivo studies using animal models have shown that this compound can modulate immune responses and exhibit anti-inflammatory properties. These effects were linked to changes in cytokine production and immune cell activation .

Safety Profile

The safety profile of this compound has been assessed through cytotoxicity assays. The compound demonstrated acceptable levels of toxicity, with CC50 values indicating that it is generally well-tolerated at therapeutic concentrations.

Table 2: Cytotoxicity Data

| Compound | CC50 (µM) | Remarks |

|---|---|---|

| This compound | >200 | Low toxicity |

| Control (Auranofin) | 1.6 | High toxicity |

Properties

IUPAC Name |

3-[(2-fluorobenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c11-8-4-2-1-3-7(8)10(15)12-6-5-9(13)14/h1-4H,5-6H2,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMOBVPHBKSJRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580962 |

Source

|

| Record name | N-(2-Fluorobenzoyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440341-60-6 |

Source

|

| Record name | N-(2-Fluorobenzoyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.